molecular formula C8H8BrNO2 B2491710 1-(Bromomethyl)-2-methyl-4-nitrobenzene CAS No. 22162-14-7

1-(Bromomethyl)-2-methyl-4-nitrobenzene

Cat. No. B2491710
CAS RN: 22162-14-7
M. Wt: 230.061
InChI Key: KEQVEPTWWMCODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(Bromomethyl)-2-methyl-4-nitrobenzene involves multi-step chemical reactions, starting from simple precursors. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene can be synthesized from p-xylene through a series of reactions including nitration, reduction, diazotization, and bromination, with an overall yield reaching 30% (Song Yan-min, 2007). Similarly, 1-bromo-2,4-dinitrobenzene, a related compound, is produced from bromobenzene by nitration in water, achieving a yield of 94.8% and a product purity higher than 99.0% (Jiaming Xuan et al., 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its active bromomethyl and nitro groups. For instance, the radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions through a DISP type mechanism (S. Ernst et al., 2013). This reactivity is significantly influenced by the solvent environment.

Scientific Research Applications

Synthesis and Preparation

  • 1-(Bromomethyl)-2-methyl-4-nitrobenzene serves as an intermediate in synthesizing other compounds. For example, it's used in the preparation of dofetilide, a medication for arrhythmia treatment, via the Williamson Reaction (Zhai Guang-xin, 2006).

Analytical Chemistry and Materials Science

  • Its anisotropic displacement parameters have been studied, revealing challenges in experimental measurements compared to theoretical predictions (Damian Mroz et al., 2020).
  • In polymer solar cells, this compound has been used to improve the electron transfer process, significantly enhancing device performance (G. Fu et al., 2015).
  • Its radical anions show increased reactivity in room temperature ionic liquids, contrasting its behavior in conventional solvents (S. Ernst et al., 2013).

Environmental Chemistry

  • It has been used in the spectrophotometric determination of anionic surfactants in river waters (K. Higuchi et al., 1980).
  • Studies on its reduction at carbon cathodes provide insights into electrosynthetic routes for producing other chemicals (Peng Du and D. Peters, 2010).

Pharmaceutical Analysis

  • It has been identified and quantified as a potentially genotoxic impurity in rizatriptan benzoate, highlighting the importance of sensitive analytical methods in pharmaceuticals (N. Raman et al., 2017).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQVEPTWWMCODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4.55 g (27.2 mmol) (2-methyl-4-nitro-phenyl)-methanol 10.8 g (40.8 mmol) triphenylphosphine and 13.7 g (40.8 mmol) carbon tetrabromide is added at 0° C. The reaction mixture is stirred at room temperature for 1 h. After that the reaction mixture is filtered and the filtrate is concentrated in vacue. The residue is purified by chromatography (silicagel, 100% hexane=>100% EtOAc) to afford the title compound as an oil.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (2-methyl-4-nitrophenyl)methanol (2 g, 12 mmol) in DCM (25 ml) in an ice-water bath under nitrogen was added a solution of phosphorous tribromide (1.13 ml, 12 mmol, Aldrich) in DCM (20 ml). The resulting solution was allowed to warm to ambient temperature and stirred for 2 h. The reaction mixture was poured onto ice-water (70 ml) and saturated sodium hydrogen carbonate (30 ml). The mixture was diluted with DCM (50 ml) and the phases separated. The aqueous extract was washed with DCM (20 ml). The combined organic extracts were washed with water (50 ml), dried (MgSO4), filtered and the solvent removed in vacuo to leave 1-(bromomethyl)-2-methyl-4-nitrobenzene as a yellow solid (1.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.